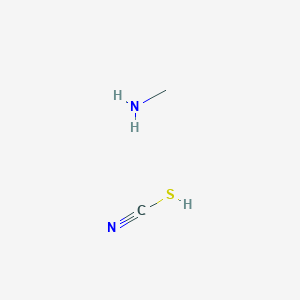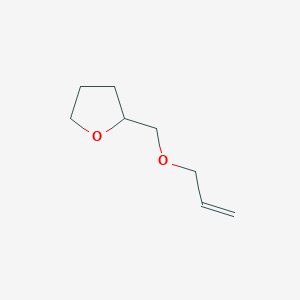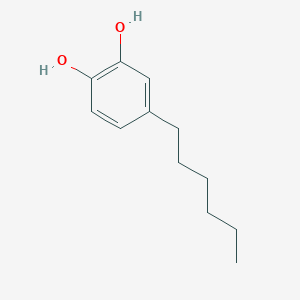
4-nitro-2,6-dipyridin-2-ylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Nitro-2,2’:6’,2’‘-terpyridine is a chemical compound with the molecular formula C15H10N4O2. It is a derivative of terpyridine, a tridentate ligand that coordinates with metal centers to form complexes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4’-Nitro-2,2’:6’,2’'-terpyridine can be synthesized from 2,6-dibromo-4-nitropyridine N-oxide. The process involves a series of reactions including nucleophilic substitution and cyclization. The reaction conditions typically require a solvent such as diethyl ether or toluene, and the product is often purified by crystallization or sublimation .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of 4’-Nitro-2,2’:6’,2’'-terpyridine on a larger scale would likely involve optimization of the laboratory methods to ensure higher yields and purity. This could include the use of automated reactors and continuous flow systems to streamline the process .
Analyse Chemischer Reaktionen
Types of Reactions: 4’-Nitro-2,2’:6’,2’'-terpyridine undergoes various chemical reactions including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group position.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Reduction: 4’-Amino-2,2’:6’,2’'-terpyridine.
Substitution: Various substituted terpyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism by which 4’-Nitro-2,2’:6’,2’'-terpyridine exerts its effects is primarily through its ability to coordinate with metal ions. This coordination can influence the electronic properties of the metal center, thereby affecting its reactivity and interactions with other molecules. In biological systems, the compound can interact with cellular components, potentially disrupting specific pathways such as mitophagy, a selective autophagic process involved in degrading dysfunctional mitochondria .
Vergleich Mit ähnlichen Verbindungen
2,2’6’,2’'-Terpyridine: A parent compound without the nitro group, commonly used in coordination chemistry.
4’-Amino-2,2’6’,2’'-terpyridine: A reduced form of 4’-Nitro-2,2’:6’,2’'-terpyridine with an amino group instead of a nitro group.
5,5’‘-Dimethyl-4’-Nitro-2,2’6’,2’'-terpyridine: A derivative with additional methyl groups, affecting its steric and electronic properties.
Uniqueness: 4’-Nitro-2,2’:6’,2’'-terpyridine is unique due to the presence of the nitro group, which enhances its reactivity and potential for forming diverse derivatives. This makes it a valuable compound for research in various fields, including catalysis, materials science, and medicinal chemistry .
Eigenschaften
IUPAC Name |
4-nitro-2,6-dipyridin-2-ylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O2/c20-19(21)11-9-14(12-5-1-3-7-16-12)18-15(10-11)13-6-2-4-8-17-13/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJCGAVXNUKYGHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3,3-Trimethyl-2-[(1E,3E,5E)-7-(1,3,3-trimethyl-2,3-dihydro-1H-2-indolyliden)-1,3,5-heptatrienyl]-3H-indolium tetrafluoroborate](/img/structure/B1643334.png)





![[3,5-Dimethoxy-2-[(E)-3-phenylprop-2-enoyl]phenyl] acetate](/img/structure/B1643356.png)

![1,1'-[(1E)-1,2-Difluoro-1,2-ethenediyl]bis[4-methylbenzene]](/img/structure/B1643371.png)
![2-[(2,3-Dichlorophenyl)amino]phenylacetic acid](/img/structure/B1643373.png)


